Enhanced Lipophilicity & Flexibility vs. Unsubstituted Analog
The ortho‑ethyl substituent increases the computed XlogP from 2.39 (unsubstituted 3‑(phenoxymethyl)piperidine) to 3.0 for the target compound, representing a ΔXlogP of approximately +0.6 [1]. Simultaneously, the rotatable bond count rises from 3 to 4 [1]. These changes are expected to enhance passive membrane permeability and modulate entropic penalties upon target binding, consistent with the established role of ortho‑alkyl substitution in CNS‑directed piperidine SAR.
| Evidence Dimension | Computed XlogP and rotatable bond count |
|---|---|
| Target Compound Data | XlogP = 3.0; Rotatable bonds = 4 |
| Comparator Or Baseline | 3-(Phenoxymethyl)piperidine (CAS 405059-85-0): XlogP = 2.39; Rotatable bonds = 3 |
| Quantified Difference | ΔXlogP ≈ +0.6; ΔRotatable bonds = +1 |
| Conditions | Computed physicochemical properties (standard algorithms); tPSA essentially unchanged (21.3 vs. 21.26 Ų) |
Why This Matters
Higher LogP and increased conformational flexibility are critical parameters for CNS drug design, and procurement of the 2‑ethyl analog—rather than the unsubstituted phenyl variant—preserves the intended ADME and target‑engagement properties in neuropharmacology studies.
- [1] Molbase / ChemSrc. 3-(Phenoxymethyl)piperidine (CAS 405059-85-0) – LogP, PSA. https://qiye.molbase.cn/ (accessed 2026-04-24). View Source
